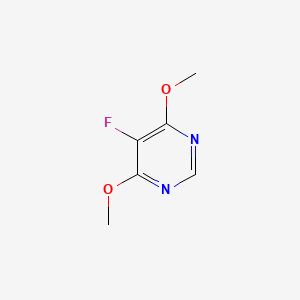

5-Fluoro-4,6-dimethoxypyrimidine

Overview

Description

5-Fluoro-4,6-dimethoxypyrimidine (5F4DMP) is a synthetic organic compound belonging to the pyrimidine family of compounds. It is a highly versatile compound and has a variety of applications in the laboratory, including synthesis and research. The compound has been studied extensively in recent years, and its potential in various scientific fields is becoming increasingly apparent.

Scientific Research Applications

Synthesis and Characterization

- 5-Fluoro-4,6-dimethoxypyrimidine has been utilized in the synthesis of fluoroalkylated pyrimidine derivatives, which were structurally characterized using NMR and IR spectra, as well as X-ray crystal structure analysis. These derivatives exhibit aromatic π···π stacking interactions (Krištafor et al., 2009).

Antiviral Properties

- Research has been conducted on synthesizing 5-substituted 2,4-dimethoxypyrimidines and testing their antiviral properties, particularly against herpes simplex virus type 1. This includes compounds like 5-(2,2-dichloro-1-fluorovinyl)uracil and its derivatives (Coe et al., 1982).

Monitoring Metabolism in Vivo

- The metabolism of 5-fluorouracil, a closely related compound, has been monitored in vivo using 19F NMR. This includes studying its impact on tumours and liver in animal models (Stevens et al., 1984).

Clinical Development Review

- 5-Fluorouracil, part of the same chemical group, has seen extensive clinical development for treating solid tumors. Its preclinical and clinical pharmacology has been reviewed to explore novel approaches for its administration (Grem, 2000).

Covalent Complex Formation

- 5-Fluoro-2'-deoxyuridylate, another related compound, can inactivate thymidylate synthetase through covalent complex formation, which is crucial for understanding its biological activity (Santi & McHenry, 1972).

Synthesis of Anticancer and Antiviral Agents

- Simplified syntheses of 2,4-dimethoxy-5-(3-oxoalkynyl)pyrimidines have been developed, which are of interest as potential anticancer and antiviral agents (Kundu et al., 1990).

Antibacterial Activity

- New 4,6-dimethoxy pyrimidine derivatives have been synthesized and evaluated for their antibacterial activities against various bacterial strains, showing effectiveness comparable to standard antibiotics (Dişli et al., 2013).

Nucleic Acid Metabolism Effects

- The effects of fluorinated pyrimidines on nucleic acid biosynthesis have been studied, highlighting their impact on DNA synthesis and related cellular processes (Danneberg et al., 1958).

properties

IUPAC Name |

5-fluoro-4,6-dimethoxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O2/c1-10-5-4(7)6(11-2)9-3-8-5/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCWRCJBNEZWWND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=N1)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-4,6-dimethoxypyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methoxymethyl-5-methyl-[1,2,4]oxadiazole](/img/structure/B6331015.png)

![[(5-Methyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B6331028.png)